Sodium 4-aminobenzoate

説明

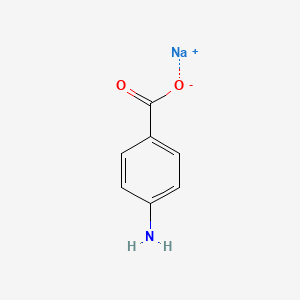

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSAYZRDCRPJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060296 | |

| Record name | Sodium 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-06-6, 54287-22-8, 71720-42-8 | |

| Record name | Sodium aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054287228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-amino-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOBENZOATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75UI7QUZ5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 4-aminobenzoate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of sodium 4-aminobenzoate (B8803810). It includes detailed experimental protocols for its synthesis and analysis, and visualizations to aid in understanding its chemical nature and related processes.

Chemical Structure and Identification

Sodium 4-aminobenzoate, the sodium salt of 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA), is an organic compound with the chemical formula C₇H₆NNaO₂.[1][2][3][4][5][6] It consists of a benzene (B151609) ring substituted with an amino group and a carboxylate group in the para position. The sodium ion is ionically bonded to the oxygen of the carboxylate group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆NNaO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 159.12 g/mol | [1][2][3][5][6][7] |

| CAS Number | 555-06-6 | [1][3][4][5][6][7] |

| Appearance | White to off-white or pale yellow crystalline powder. | [1][8] |

| Melting Point | >300 °C | [8][9][10] |

| Boiling Point | Decomposes | N/A |

| Solubility | Highly soluble in water (e.g., 50 mg/mL); moderately soluble in ethanol; insoluble in benzene and chloroform. | [8][9][11] |

| pKa (of 4-aminobenzoic acid) | pKa₁ = 2.38 (amino group); pKa₂ = 4.85 (carboxyl group) | [12][13][14][15] |

| UV-Vis Absorption Maxima (in water) | 229 nm, 294 nm | [16] |

| UV-Vis Absorption Maximum (in PBS, pH 7.2) | 284 nm | [7][17] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the catalytic hydrogenation of 4-nitrobenzoic acid.[18][19] The process involves the reduction of the nitro group to an amino group, forming the sodium salt of 4-aminobenzoic acid in situ.

Methodology: Catalytic Hydrogenation

-

Preparation of Reactant Solution: In a high-pressure autoclave, dissolve 4-nitrobenzoic acid and a molar equivalent of sodium hydroxide (B78521) in water to create an aqueous solution of sodium 4-nitrobenzoate.[18][19]

-

Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.[18]

-

Hydrogenation Reaction: Seal the autoclave and purge with nitrogen gas. Pressurize the vessel with hydrogen gas to 1-2 MPa and heat to 60-70 °C with continuous stirring.[18] Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the reaction (typically around 2 hours).

-

Catalyst Removal: After cooling the reactor to room temperature and releasing the excess hydrogen pressure, filter the reaction mixture to remove the Pd/C catalyst.

-

Isolation of this compound: The resulting aqueous solution is this compound. For isolation, the water can be removed under reduced pressure to yield the solid product. For the synthesis of 4-aminobenzoic acid, the solution would be acidified to precipitate the acid.[18][19]

-

Purification: The crude this compound can be purified by recrystallization from water.[20]

Caption: Workflow for the synthesis of this compound.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound, allowing for the determination of purity and quantification.

Methodology: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

-

Standard Solution Preparation: Accurately weigh a known amount of pure this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a weighed amount of the this compound sample in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Purity can be assessed by the percentage of the main peak area relative to the total peak area.

Caption: Workflow for the HPLC analysis of this compound.

Spectral Data

While detailed spectral data with peak assignments are best obtained from dedicated spectral databases, the following provides an overview of expected spectral characteristics.

-

UV-Visible Spectroscopy: As noted in the properties table, this compound exhibits characteristic UV absorption maxima around 229 nm and 294 nm in water, and at 284 nm in PBS (pH 7.2).[7][16][17] These absorptions are due to π → π* electronic transitions within the aromatic ring and the carboxylate group.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and the asymmetric and symmetric stretching of the carboxylate group (COO⁻) at approximately 1550-1610 cm⁻¹ and 1360-1450 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons, typically in the range of 6.5-8.0 ppm, and a broad signal for the amine protons. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals for the four distinct aromatic carbons and the carboxylate carbon.

-

Safety and Handling

This compound is considered hazardous. It may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 54287-22-8 [smolecule.com]

- 3. 001chemical.com [001chemical.com]

- 4. 4-Aminobenzoic acid sodium salt, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Aminobenzoic acid sodium salt - PABA, this compound [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Sodium para-aminobenzoate [chembk.com]

- 10. 4-氨基苯甲酸 钠盐 ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.ca [fishersci.ca]

- 12. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]

- 15. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 19. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 20. 4-AMINOBENZOIC ACID SODIUM SALT | 555-06-6 [chemicalbook.com]

An In-depth Technical Guide on the Mechanism of Action of Sodium 4-aminobenzoate in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is not an antibiotic. Instead, its mechanism of action in bacteria is fundamentally tied to its role as an essential precursor in the biosynthesis of folate (Vitamin B9). Bacteria that synthesize their own folate require PABA for survival, making the folate synthesis pathway a critical target for antimicrobial drugs, particularly the sulfonamides. This guide elucidates the core mechanism of PABA in bacterial metabolism, its interaction with sulfonamide antibiotics, and the experimental protocols used to study these processes. The primary action of sodium 4-aminobenzoate is to provide PABA, which can competitively antagonize the bacteriostatic effects of sulfonamides, a crucial consideration in antimicrobial research and development.

Core Mechanism: PABA in the Bacterial Folate Synthesis Pathway

Many bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. Folate, in its active form tetrahydrofolate (THF), is a vital coenzyme in the synthesis of essential biomolecules, including purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][2][3][4]

The central role of PABA is as a substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS) . This enzyme catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form 7,8-dihydropteroate.[1][4] This molecule is subsequently converted to dihydrofolate and then to the active tetrahydrofolate.[2]

The inability of bacteria to grow in the absence of this pathway underscores its significance.[1][3] For instance, a knockout strain of Lactococcus lactis unable to produce PABA could not synthesize folate and required supplementation for growth.[5][6]

Interaction with Sulfonamide Antibiotics: Competitive Antagonism

The primary relevance of this compound in bacteriology is its interaction with sulfonamide ("sulfa") drugs. Sulfonamides are structural analogs of PABA.[7][8][9] This similarity allows them to act as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme.[1][4][8][10]

When a sulfonamide is present, it competes with PABA for the active site of DHPS.[3][4] If the sulfonamide binds, it blocks the formation of dihydropteroate, thereby halting the entire folate synthesis pathway.[3][11] This depletes the bacterial cell of essential precursors for DNA and protein synthesis, leading to a bacteriostatic effect—inhibiting bacterial growth and replication but not directly killing the cells.[1][8][9]

The action of sulfonamides can be reversed by the presence of sufficient PABA.[12][13] An increase in the concentration of PABA (supplied by this compound) outcompetes the sulfonamide inhibitor for the DHPS active site, restoring folate synthesis and allowing bacterial growth to resume.[13] This phenomenon is a classic example of competitive antagonism and is a critical factor in both the clinical use and laboratory testing of sulfonamides.[12]

Quantitative Data: Reversal of Sulfonamide Activity

The relationship between PABA and sulfonamides is concentration-dependent. The antibacterial efficacy of a sulfonamide can be nullified if the concentration of PABA is sufficiently high. This is often expressed as an "inhibition index" or a ratio of the concentration of the antagonist (PABA) to the inhibitor (sulfonamide).

While specific Minimum Inhibitory Concentration (MIC) values for this compound itself are not relevant (as it is a nutrient, not an inhibitor), its effect on the MIC of sulfonamides is well-documented. Early studies demonstrated that the amount of PABA required to prevent bacteriostasis was directly proportional to the concentration of the sulfonamide drug, maintaining a constant ratio.[13]

| Sulfonamide | Organism | PABA:Sulfonamide Ratio for Reversal | Observation | Reference |

| Sulfadiazine | Lymphogranuloma venereum virus (in mice) | 100:1 to 200:1 | No significant reversal of chemotherapeutic action. | [14] |

| Sulfadiazine | Lymphogranuloma venereum virus (in mice) | 400:1 | Some reversal observed. | [14] |

| Sulfadiazine | Lymphogranuloma venereum virus (in mice) | 800:1 | Marked reversal observed based on lung lesion scores. | [14] |

| Sulfanilamide | E. coli | Constant Ratio | A linear relationship exists between the drug concentration and the minimum PABA needed to prevent bacteriostasis. | [13] |

Note: Data from older studies, particularly with viruses now known to be intracellular bacteria (Chlamydia), illustrates the fundamental biochemical principle of competitive antagonism.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) of a Sulfonamide

This protocol determines the lowest concentration of a sulfonamide that inhibits visible bacterial growth. It is crucial to use a medium with low PABA content, such as Mueller-Hinton Broth (MHB), to ensure accurate results.

Materials:

-

96-well microtiter plates

-

Sulfonamide stock solution

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for turbidity standardization)

-

Incubator (35-37°C)

Methodology:

-

Inoculum Preparation: a. Culture the bacterial strain on an appropriate agar (B569324) plate overnight. b. Suspend several colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[15] d. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

-

Preparation of Sulfonamide Dilutions: a. Prepare a 2-fold serial dilution of the sulfonamide in MHB directly in the 96-well plate.[15] b. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the starting drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

-

Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. b. The final volume in wells 1-11 should be 200 µL. c. Cover the plate and incubate at 35-37°C for 16-20 hours.[15]

-

MIC Determination: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest sulfonamide concentration that completely inhibits visible growth. For sulfonamides, the endpoint is often defined as 80% inhibition of growth compared to the positive control well due to a "trailing" phenomenon.[15][16]

Protocol: Demonstrating PABA Reversal of Sulfonamide Activity

This experiment is a modification of the MIC protocol to show how PABA antagonizes sulfonamide action.

Methodology:

-

Follow the Broth Microdilution MIC protocol as described above.

-

Prepare multiple sets of 96-well plates or rows on a single plate.

-

To the MHB used for the serial dilutions in each set, add a fixed, sub-inhibitory concentration of this compound (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).

-

Perform the sulfonamide serial dilution and inoculation as standard.

-

Determine the MIC of the sulfonamide in the presence of each PABA concentration.

-

Expected Outcome: The MIC of the sulfonamide will increase as the concentration of PABA increases, demonstrating competitive antagonism.

Conclusion

The mechanism of action of this compound in bacteria is that of an essential metabolite, not an inhibitor. It provides the crucial substrate, PABA, for the DHPS enzyme in the folate biosynthesis pathway. This role places it at the center of the mechanism of sulfonamide antibiotics, where it acts as a direct competitive antagonist. For researchers and drug development professionals, understanding this relationship is paramount for designing and evaluating novel DHPS inhibitors, developing accurate susceptibility testing methods, and overcoming potential mechanisms of resistance, such as bacterial overproduction of PABA.[8]

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. Characterization of the role of para-aminobenzoic acid biosynthesis in folate production by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Sulfonamides [pharmacology2000.com]

- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacy180.com [pharmacy180.com]

- 13. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Crucial Role of Sodium 4-Aminobenzoate in Bacterial Folate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate, an essential vitamin (B9), is a critical component in the biosynthesis of nucleotides and certain amino acids, making it indispensable for cell growth and replication. While humans obtain folate through their diet, most bacteria, fungi, and plants synthesize it de novo. This metabolic pathway is a key target for antimicrobial agents. Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), serves as a vital precursor in the synthesis of dihydrofolate, a direct antecedent to the biologically active tetrahydrofolate. This technical guide provides an in-depth exploration of the biological role of sodium 4-aminobenzoate in the folate synthesis pathway, with a focus on the enzymatic reactions, kinetic parameters, and established experimental protocols for its study. Furthermore, this document outlines the mechanism of action of sulfonamide antibiotics, which act as competitive inhibitors of PABA incorporation, and provides a framework for the development of novel antimicrobial agents targeting this essential pathway.

Introduction

The folate biosynthesis pathway is a well-established and highly attractive target for the development of antimicrobial drugs due to its absence in humans, who rely on dietary folate intake.[1][2] This pathway is responsible for the de novo synthesis of tetrahydrofolate (THF), a crucial cofactor in one-carbon transfer reactions necessary for the synthesis of purines, thymidylate, and certain amino acids.[3] The initial stages of this pathway involve the synthesis of dihydropteroate (B1496061), a reaction that critically depends on the incorporation of para-aminobenzoic acid (PABA). This compound readily dissociates in solution to provide the PABA molecule utilized in this enzymatic step.

This guide will delve into the core of this pathway, focusing on the enzymatic conversion of PABA and its significance as a target for therapeutic intervention.

The Folate Synthesis Pathway: The Role of 4-Aminobenzoate

The synthesis of dihydrofolate from chorismate involves a series of enzymatic steps. PABA is synthesized from chorismate and is then incorporated with a pteridine (B1203161) precursor to form dihydropteroate. This key reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS).[2]

Dihydropteroate Synthase (DHPS): The Gateway for PABA

Dihydropteroate synthase (EC 2.5.1.15) is a crucial enzyme that catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate and pyrophosphate.[2][4] This reaction is an essential step in the folate pathway. The mechanism is believed to proceed via an SN1 reaction, where DHPPP first binds to the enzyme, followed by the elimination of pyrophosphate to form a pterin (B48896) carbocation intermediate. This intermediate is then attacked by the amino group of PABA.[4]

The structural similarity of sulfonamide drugs to PABA allows them to act as competitive inhibitors of DHPS, binding to the PABA-binding site on the enzyme and thereby blocking the synthesis of dihydropteroate.[1][5] This competitive inhibition forms the basis of the antimicrobial action of sulfa drugs.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of PABA and its inhibitors with dihydropteroate synthase. It is important to note that these values can vary depending on the specific organism and experimental conditions.

| Substrate/Inhibitor | Enzyme Source | Km (µM) for PABA | Ki (µM) | Reference |

| p-Aminobenzoic Acid | Streptococcus pneumoniae | - | - | [6] |

| Sulfamethoxazole | Escherichia coli | - | 1.43 | [7] |

| Sulfamethoxazole | Sul1 (resistant DHPS) | - | >1000 | [7] |

| Sulfamethoxazole | Sul2 (resistant DHPS) | - | >1000 | [7] |

| Sulfamethoxazole | Sul3 (resistant DHPS) | - | >1000 | [7] |

| Compound 11a | DHPS | - | 2.76 (IC50 µg/mL) | [8] |

Note: Specific Km values for PABA with DHPS are often cited as being in the low micromolar range (e.g., 10-50 µM) for assay optimization, but precise values from specific studies are not always readily available in tabular format.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Activity Assay (Coupled Spectrophotometric Method)

This protocol describes a continuous, coupled spectrophotometric assay to measure DHPS activity, suitable for determining enzyme kinetics and for high-throughput screening of inhibitors.[9][10]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.[9] The rate of NADPH oxidation is directly proportional to the rate of the DHPS-catalyzed reaction.

Materials:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

This compound (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

-

DMSO (for dissolving inhibitors)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of PABA, DHPPP, and NADPH in assay buffer.

-

Prepare a stock solution of the test inhibitor in DMSO. Create serial dilutions as required.

-

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare the reaction mixture containing assay buffer, DHPS, and an excess of DHFR.

-

Add the test inhibitor or DMSO (for control) to the respective wells.

-

-

Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding a mixture of PABA and DHPPP. Typical final concentrations are in the range of 10-50 µM for PABA (around its Km) and DHPPP.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

For inhibitor studies, calculate the percent inhibition and determine the IC₅₀ value.

-

For kinetic studies, vary the concentration of PABA while keeping DHPPP constant to determine the Km and Vmax for PABA.

Measurement of PABA Uptake in Bacteria (Radiolabel Assay)

This protocol describes a method to monitor folate biosynthesis in bacteria by measuring the uptake of radiolabeled PABA.[11][12]

Principle: Bacteria actively synthesizing folate will incorporate exogenous PABA. By providing radiolabeled PABA (e.g., [¹⁴C]PABA or [³H]PABA), the amount of incorporated radioactivity can be measured as an indicator of folate biosynthesis.

Materials:

-

Bacterial culture (e.g., Escherichia coli)

-

Growth medium

-

Radiolabeled PABA (e.g., [¹⁴C]PABA)

-

Unlabeled PABA

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Membrane filtration apparatus and filters (e.g., 0.45 µm)

Procedure:

-

Cell Culture:

-

Grow bacterial cells to the desired growth phase (e.g., mid-logarithmic phase) in a suitable growth medium.

-

-

Uptake Experiment:

-

Harvest the cells by centrifugation and wash them with a minimal medium lacking PABA.

-

Resuspend the cells in the minimal medium to a defined cell density.

-

Initiate the uptake by adding a known concentration of radiolabeled PABA. For competition experiments, add an excess of unlabeled PABA or a test inhibitor.

-

Incubate the cell suspension at an appropriate temperature (e.g., 37°C) with shaking.

-

-

Sample Collection and Measurement:

-

At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter.

-

Wash the filters with ice-cold minimal medium to remove unincorporated radioactivity.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the amount of incorporated radioactivity (in counts per minute or disintegrations per minute) against time to determine the rate of PABA uptake.

-

Compare the uptake in the presence and absence of inhibitors to assess their effect on folate biosynthesis.

Conclusion and Future Directions

This compound is an indispensable precursor for folate biosynthesis in a wide range of microorganisms. The enzyme dihydropteroate synthase, which catalyzes the incorporation of PABA into the folate backbone, remains a highly validated and attractive target for the development of novel antimicrobial agents. The structural and mechanistic understanding of DHPS, coupled with robust in vitro and cellular assays, provides a strong foundation for the discovery and optimization of new inhibitors that can overcome existing resistance to sulfonamides. Future research should focus on the discovery of non-PABA-like inhibitors that bind to allosteric sites on DHPS, potentially offering a new strategy to combat drug-resistant pathogens. Furthermore, detailed kinetic and structural studies of DHPS from various pathogenic organisms will be crucial for the rational design of species-specific and potent antimicrobial therapies.

References

- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 3. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of the uptake of radioactive para-aminobenzoic acid monitors folate biosynthesis in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

Degradation of Sodium 4-Aminobenzoate: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of sodium 4-aminobenzoate (B8803810), a compound relevant in pharmaceutical and other industrial applications. The guide details microbial, photochemical, and chemical oxidation routes, presenting quantitative data, experimental protocols, and visualizations of the degradation processes.

Microbial Degradation

Microorganisms offer a sustainable approach to the breakdown of aromatic compounds like sodium 4-aminobenzoate. Several bacterial strains have been identified that can utilize this compound as a source of carbon and energy.

Aerobic Degradation Pathway

Under aerobic conditions, the primary microbial degradation pathway for 4-aminobenzoate involves its conversion to protocatechuate. This process is initiated by monooxygenases and dioxygenases, leading to the hydroxylation and subsequent cleavage of the aromatic ring. Strains of Burkholderia cepacia and Ralstonia paucula have been shown to degrade 4-aminobenzoate.[1][2] The key intermediate in this pathway is 4-hydroxylaminobenzoate, which is then converted to protocatechuate.[1][2]

The degradation of 4-aminobenzoate by certain bacteria can also lead to the formation of dead-end metabolites such as 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate.[1]

Caption: Aerobic microbial degradation pathway of this compound.

Experimental Protocol: Microbial Degradation in Batch Culture

This protocol outlines a typical procedure for assessing the microbial degradation of this compound in a laboratory setting.

1. Microorganism and Culture Conditions:

-

Select a bacterial strain known to degrade 4-aminobenzoate (e.g., Burkholderia cepacia).

-

Prepare a nitrogen-free basal mineral salts (BMS) medium.[1]

-

For induced cells, supplement the medium with 1-4 mM of 4-aminobenzoate as the sole carbon and nitrogen source.[1]

-

For non-induced cells, grow in BMS medium supplemented with glucose and sodium succinate, along with ammonium (B1175870) chloride.[1]

-

Incubate cultures at 30°C with shaking.

2. Degradation Experiment:

-

Harvest mid-exponential phase cells by centrifugation and wash twice with phosphate (B84403) buffer.

-

Inoculate the washed cells into a fresh nitrogen-free medium containing a known concentration of this compound (e.g., 1 mM).

-

Set up batch reactors (e.g., 250 mL conical flasks with 100 mL of medium) and incubate at 30°C with shaking.[1]

-

Withdraw samples at regular intervals for analysis.

3. Analytical Method:

-

Centrifuge the samples to remove bacterial cells.

-

Analyze the supernatant for the concentration of 4-aminobenzoate and its degradation products using High-Performance Liquid Chromatography (HPLC).

Photochemical Degradation

This compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation. The degradation pathway and the resulting byproducts are influenced by the presence of oxygen and the pH of the solution.

Photodegradation Pathways

Studies have shown that the photodegradation of p-aminobenzoic acid (PABA) is mediated by an O2-dependent pathway involving hydrogen abstraction and decarboxylation.[3]

-

Anaerobic Conditions: In the absence of oxygen, irradiation of PABA solutions (pH 7.5-11.0) leads to the formation of two primary photoproducts: 4-(4'-aminophenyl)aminobenzoic acid and 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid.[4]

-

Aerobic Conditions: In the presence of oxygen, the degradation is more complex, yielding a number of products. The three most abundant stable compounds identified are 4-amino-3-hydroxybenzoic acid, 4-aminophenol, and 4-(4'-hydroxyphenyl)aminobenzoic acid.[4] The formation of these products is pH-dependent, with degradation being slower at lower pH.[5][6]

Caption: Photochemical degradation pathways of this compound.

Experimental Protocol: Photodegradation Study

This protocol describes a general procedure for investigating the photochemical degradation of this compound.

1. Sample Preparation:

-

Prepare an aqueous solution of this compound of a known concentration in the desired buffer to control pH.

-

For anaerobic studies, deoxygenate the solution by purging with nitrogen gas.

2. Irradiation:

-

Place the solution in a suitable photoreactor equipped with a UV lamp (e.g., a low-pressure mercury vapor lamp).

-

Irradiate the solution for a defined period, taking samples at regular intervals.

3. Analysis:

-

Analyze the collected samples for the parent compound and its photoproducts using HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification of unknown byproducts.

Chemical Oxidation (Advanced Oxidation Processes - AOPs)

Advanced Oxidation Processes (AOPs) are effective in degrading refractory organic pollutants like this compound through the generation of highly reactive hydroxyl radicals (•OH).

Ozonation

Ozonation is a chemical water treatment technique that can degrade 4-aminobenzoic acid. The efficiency of ozonation can be enhanced through catalytic processes. The reaction kinetics are pH-dependent.[7] The degradation of p-aminobenzoic acid via ozonation can be inefficient when used as a single process, but its combination with electrolysis (electro-peroxone process) significantly improves the degradation efficiency.[8]

UV-Activated Persulfate Oxidation

The combination of UV irradiation with a persulfate (PDS) oxidant is an effective AOP for the degradation of 4-aminobenzoate derivatives. For instance, ethyl 4-aminobenzoate (Et-PABA) can be effectively removed using the UV/PDS process.[9] The degradation proceeds through the attack of sulfate (B86663) and hydroxyl radicals, leading to hydroxylation, cleavage of the ester bond, and oxidation or removal of the amino group.[9]

Identified intermediates in the UV/PDS degradation of ethyl 4-aminobenzoate include hydroxylated derivatives and products resulting from the cleavage of the ethoxy group.[9]

Caption: UV/Persulfate oxidation pathway of Ethyl 4-Aminobenzoate.

Photo-Fenton Process

The photo-Fenton process (UV/Fe²⁺/H₂O₂) is another highly effective AOP for the degradation of p-aminobenzoic acid. Studies have shown that this method can achieve over 98% degradation in a relatively short time.[10] The degradation efficiency is influenced by the concentrations of Fe²⁺ and H₂O₂.[10]

Quantitative Data on Degradation

The following tables summarize the quantitative data on the degradation of p-aminobenzoic acid and its derivatives under various AOPs.

Table 1: Degradation of p-Aminobenzoic Acid (PABA) by different AOPs.

| Process | Initial PABA Conc. (mM) | Other Reactants | Time (min) | Degradation (%) | Reference |

| Peroxidation (H₂O₂) | 0.08 | H₂O₂ | - | 10.5 | [10] |

| Photo-peroxidation (UV/H₂O₂) | 0.08 | H₂O₂ | 90 | 44.45 | [11] |

| Photo-Fenton (UV/Fe²⁺/H₂O₂) | 0.08 | Fe²⁺, H₂O₂ | 90 | 98.98 | [11] |

Table 2: Degradation of Ethyl 4-Aminobenzoate (Et-PABA) by UV/PDS Process.

| Initial Et-PABA Conc. (mM) | PDS Conc. (mM) | UV Intensity (mW·cm⁻²) | Time (min) | Degradation (%) | Reference |

| 0.05 | 2 | 0.92 | 30 | 98.7 | [9] |

Table 3: Degradation of p-Aminobenzoic Acid (PABA) by Electro-Peroxone Process.

| Process | Initial PABA Conc. (mg/L) | Time (min) | Degradation (%) | Pseudo first-order rate constant (s⁻¹) | Reference |

| Electrolysis | ~10 | 10 | ~22.9 | ~0.4 x 10⁻³ | |

| Ozonation | ~10 | 10 | ~34.7 | ~0.8 x 10⁻³ | |

| Conventional E-peroxone | ~10 | 10 | ~63.6 | ~1.6 x 10⁻³ | |

| Compartmental E-peroxone | ~10 | 10 | ~89.5 | ~3.6 x 10⁻³ | [8] |

Experimental Protocol: AOP Degradation Study

This protocol provides a general framework for studying the degradation of this compound using an AOP.

1. Reactor Setup:

-

Use a batch photoreactor equipped with a UV lamp and a magnetic stirrer.

-

For ozonation studies, use a reactor with a gas inlet for ozone and an off-gas trap.

2. Reaction Conditions:

-

Prepare an aqueous solution of this compound at a known concentration.

-

Adjust the pH of the solution as required for the specific AOP.

-

Add the necessary reagents (e.g., H₂O₂, FeSO₄, persulfate) at the desired concentrations.

-

Start the UV lamp and/or ozone generator to initiate the reaction.

3. Sampling and Analysis:

-

Collect samples at predetermined time intervals.

-

Quench the reaction immediately (e.g., by adding sodium thiosulfate (B1220275) for ozone or persulfate).

-

Analyze the samples for the parent compound and byproducts using HPLC-UV or LC-MS/MS.

Analytical Methodologies

Accurate quantification of this compound and its degradation byproducts is crucial for understanding the degradation pathways and kinetics.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and robust method for the analysis of 4-aminobenzoic acid and its isomers.[12][13]

Caption: General workflow for HPLC analysis of this compound.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][15]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12][15]

-

Detection: UV detection at a wavelength where 4-aminobenzoic acid and its byproducts show significant absorbance (e.g., 230 nm or 255 nm).[12][13]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the identification and quantification of unknown degradation byproducts, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[16][17][18] This technique allows for the determination of the molecular weight and fragmentation pattern of the byproducts, aiding in their structural elucidation.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Concentrate the sample using solid-phase extraction (SPE) if necessary to detect trace-level byproducts.

-

Chromatographic Separation: Use a suitable HPLC method to separate the components of the mixture before they enter the mass spectrometer.

-

Mass Spectrometric Detection: Operate the mass spectrometer in both full-scan mode to identify potential byproducts and in product-ion scan mode to obtain fragmentation patterns for structural confirmation.

Toxicity of Degradation Byproducts

A critical aspect of any degradation study is the assessment of the toxicity of the resulting byproducts. While this compound itself has relatively low toxicity, some of its degradation products may exhibit higher toxicity.

-

Protocatechuic Acid: A key intermediate in microbial degradation, protocatechuic acid has shown potential to cause hepatotoxicity and nephrotoxicity at high doses in animal studies.[19][20] It can also cause skin and eye irritation.[21] However, it also exhibits protective effects against some toxicants by suppressing oxidative stress.[22]

-

Hydroquinone (B1673460): This compound, which can be formed during chemical oxidation, is a known skin irritant and can cause eye damage with chronic exposure.[23] It is considered a major metabolite of benzene (B151609) and is associated with hematotoxicity and carcinogenicity in occupational settings.[11][24] Environmental exposure to hydroquinone shows increased toxicity to aquatic organisms.[11][24]

-

4-Hydroxybenzoic Acid: This byproduct is classified as a skin and eye irritant and may cause respiratory irritation.[25][26][27][28]

This guide provides a foundational understanding of the degradation of this compound. For specific applications, it is crucial to conduct detailed studies to characterize the degradation pathways and byproducts under relevant environmental or process conditions and to assess the toxicological profile of the resulting mixture.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wooster.edu [wooster.edu]

- 6. Investigation of Para-Aminobenzoic Acid’s Photodegradation in Different pH Environments under UVB Light — The College of Wooster [wooster.edu]

- 7. Ozonation of Gabapentin in Water─Investigating Reaction Kinetics and Transformation Mechanisms of a Primary Amine Using Isotopically Labeled Ozone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ijrbat.in [ijrbat.in]

- 11. [PDF] Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers | Semantic Scholar [semanticscholar.org]

- 12. helixchrom.com [helixchrom.com]

- 13. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 14. benchchem.com [benchchem.com]

- 15. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Toxic dose of a simple phenolic antioxidant, protocatechuic acid, attenuates the glutathione level in ICR mouse liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. uprm.edu [uprm.edu]

- 22. researchgate.net [researchgate.net]

- 23. epa.gov [epa.gov]

- 24. Hydroquinone: environmental pollution, toxicity, and microbial answers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. carlroth.com [carlroth.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. echemi.com [echemi.com]

- 28. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Antioxidant Properties of Sodium 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a compound historically recognized for its role in folate synthesis in microorganisms and as a UV-absorbing agent. Emerging research has illuminated its significant antioxidant properties, positioning it as a molecule of interest for mitigating oxidative stress-related cellular damage. This technical guide provides a comprehensive overview of the antioxidant characteristics of Sodium 4-aminobenzoate, presenting quantitative data from various antioxidant assays, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms, including its interaction with the Nrf2 signaling pathway.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants play a crucial role in mitigating oxidative damage by scavenging free radicals and inhibiting oxidation processes. This compound has demonstrated notable antioxidant capabilities, primarily through its action as a potent free radical scavenger.[1] This guide delves into the scientific evidence supporting these properties, offering a technical resource for researchers and professionals in the field of drug development.

Quantitative Antioxidant Data

The antioxidant capacity of this compound (and its parent compound, p-aminobenzoic acid) has been evaluated using several in vitro assays. The following tables summarize the available quantitative data.

Table 1: Free Radical Scavenging Activity

| Assay | Compound | Concentration | Antioxidant Activity Metric | Source |

| DPPH Radical Scavenging | p-Aminobenzoic Acid | 20 µM | ~0.2 TEAC | [1] |

| DPPH Radical Scavenging | p-Aminobenzoic Acid | 100 µM | ~0.2 TEAC | [1] |

| DPPH Radical Scavenging | p-Aminobenzoic Acid | 180 µM | ~0.2 TEAC | [1] |

| ABTS Radical Scavenging | p-Aminobenzoic Acid | 20 µM | ~0.3 TEAC | [1] |

| ABTS Radical Scavenging | p-Aminobenzoic Acid | 100 µM | ~0.3 TEAC | [1] |

| ABTS Radical Scavenging | p-Aminobenzoic Acid | 180 µM | ~0.3 TEAC | [1] |

| Hydroxyl Radical Scavenging | p-Aminobenzoic Acid | - | Second-order rate constant: 1.07 × 10¹⁰ M⁻¹ s⁻¹ | [2] |

Note: TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant strength of a substance, standardized against the antioxidant Trolox. Specific IC50 values for this compound in DPPH and ABTS assays were not available in the reviewed literature.

Table 2: Inhibition of Oxidative Damage

| Assay | Compound/Derivative | Concentration | % Inhibition / Protection | Source |

| Lipid Peroxidation Inhibition | p-Aminobenzoic acid derivative | Not specified | 61.6% | [2] |

| DNA Damage Protection (Fenton-type reaction + UV) | p-Aminobenzoic Acid | 1.0 mM | 58% | [2] |

Molecular Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving direct free radical scavenging and potential modulation of cellular antioxidant defense pathways.

Direct Free Radical Scavenging

This compound is an effective scavenger of various reactive oxygen species. Its chemical structure, featuring an aromatic ring with an amino group, enables it to donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. Studies have specifically highlighted its efficacy against the highly reactive hydroxyl radical (•OH).[2]

Modulation of the Nrf2 Signaling Pathway

Recent evidence suggests that p-aminobenzoic acid (PABA) may exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. The activation of the Nrf2 pathway by PABA leads to enhanced synthesis of glutathione, a major endogenous antioxidant, and suppression of mitochondrial ROS production.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or water).

-

A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, add a specific volume of the this compound solution (or standard/blank).

-

Add the DPPH solution to initiate the reaction.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound and a standard antioxidant (Trolox).

-

-

Assay Procedure:

-

Add a small volume of the this compound solution (or standard/blank) to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of ABTS•+ using a similar formula as in the DPPH assay.

-

Determine the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

Principle: This assay measures the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated by a Fenton-type reaction (Fe³⁺-EDTA-H₂O₂-ascorbic acid system). The degradation of deoxyribose by hydroxyl radicals produces malondialdehyde (MDA)-like substances, which react with thiobarbituric acid (TBA) to form a pink chromogen.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, deoxyribose, and thiobarbituric acid (TBA) in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Prepare various concentrations of this compound.

-

-

Assay Procedure:

-

In a reaction tube, mix the this compound solution, FeCl₃, EDTA, deoxyribose, and buffer.

-

Add H₂O₂ and ascorbic acid to initiate the Fenton reaction.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Stop the reaction and induce color development by adding TBA and trichloroacetic acid (TCA), followed by heating (e.g., in a boiling water bath for 15 minutes).

-

Cool the tubes and measure the absorbance of the pink chromogen at approximately 532 nm.

-

-

Data Analysis:

-

The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.

-

The second-order rate constant for the reaction of PABA with •OH can be determined through competition kinetics.[2]

-

Lipid Peroxidation Inhibition Assay

Principle: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often in a liposomal or tissue homogenate system. Lipid peroxidation can be induced by various pro-oxidants, and the extent of oxidation is measured by quantifying byproducts like malondialdehyde (MDA).

Methodology:

-

System Preparation:

-

Prepare a lipid-rich system, such as a suspension of liposomes (e.g., from lecithin) or a tissue homogenate (e.g., rat liver).

-

-

Assay Procedure:

-

Incubate the lipid system with various concentrations of this compound.

-

Induce lipid peroxidation using a pro-oxidant, such as an Fe²⁺/ascorbate system.

-

Incubate the mixture under specific conditions (e.g., 37°C for 1 hour).

-

Measure the extent of lipid peroxidation by quantifying MDA levels using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the sample with TBA under acidic conditions and high temperature to form a colored product, which is measured spectrophotometrically (around 532 nm).

-

-

Data Analysis:

-

The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence of this compound to the levels in the control (without the antioxidant).

-

Conclusion and Future Directions

The available scientific literature strongly supports the antioxidant properties of this compound. Its ability to scavenge detrimental free radicals, particularly hydroxyl radicals, and its potential to modulate the Nrf2 signaling pathway underscore its promise as a therapeutic agent for conditions associated with oxidative stress. The quantitative data, while still emerging, provides a solid foundation for its antioxidant efficacy.

Future research should focus on obtaining more comprehensive quantitative data, including IC50 values from a wider range of standardized antioxidant assays. Further elucidation of the specific molecular targets within the Nrf2 pathway and other antioxidant-related signaling cascades will be crucial for a complete understanding of its mechanism of action. In vivo studies are also warranted to validate the in vitro findings and to assess the bioavailability and therapeutic potential of this compound in preclinical models of oxidative stress-related diseases. This will pave the way for its potential application in the development of novel antioxidant therapies.

References

Methodological & Application

Application Notes: Sodium 4-aminobenzoate as a Chromatographic Standard

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a stable, water-soluble compound frequently utilized as a standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). Its well-defined chemical properties and strong UV absorbance make it an ideal candidate for method development, validation, and routine quality control analysis in the pharmaceutical and food industries. These application notes provide detailed protocols for the use of sodium 4-aminobenzoate as a standard for quantitative analysis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

| Property | Value |

| Chemical Formula | C₇H₆NNaO₂ |

| Molecular Weight | 159.12 g/mol |

| Appearance | White to light yellow powder or crystalline solid[1] |

| Solubility | Soluble in water |

| Purity | Typically >98.0% (HPLC)[1][2] |

| Storage | Store at room temperature in a well-closed container. Stock solutions can be stored at -20°C for one month or -80°C for six months[3] |

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate buffer and an organic modifier. A common mobile phase is a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 20 µL.

3. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of deionized water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

-

Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a concentration within the calibration range.

4. Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol describes an HPTLC method for the quantification of this compound.

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Methanol (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Pre-coated silica (B1680970) gel 60 F254 HPTLC plates

2. Instrumentation and Chromatographic Conditions

-

HPTLC System: An HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A mixture of ethyl acetate, methanol, and glacial acetic acid in a ratio of 8:1:1 (v/v/v).

-

Application: Apply the standard and sample solutions as bands of 6 mm width using an automatic applicator.

-

Development: Develop the plate in a saturated twin-trough developing chamber to a distance of 80 mm.

-

Drying: Dry the plate in a stream of warm air.

-

Densitometric Analysis: Scan the dried plate using a densitometer at a wavelength of 270 nm.

3. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 100 ng/spot to 1000 ng/spot.

-

Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent like methanol. Filter the extract and apply it to the HPTLC plate.

4. Analysis

-

Apply the working standard solutions and the prepared sample solutions to the HPTLC plate.

-

Develop and dry the plate as per the described conditions.

-

Scan the plate with the densitometer to measure the peak areas of the separated bands.

-

Construct a calibration curve by plotting the peak area against the amount of this compound applied for the standards.

-

Determine the amount of this compound in the sample by interpolation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of this compound and similar compounds using chromatographic methods. Method validation should be performed in the user's laboratory to establish specific performance parameters.

| Parameter | HPLC Method | HPTLC Method |

| Linearity Range | 1 - 100 µg/mL | 100 - 1000 ng/spot |

| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~20 ng/spot |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~60 ng/spot |

| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |

| Precision (% RSD) | < 2% | < 3% |

| Typical Retention Time (tR) | 4 - 8 min | N/A (Rf value ~0.45) |

Visualizations

Caption: Experimental workflow for chromatographic analysis using a standard.

Caption: Role of a standard in quantitative chromatographic analysis.

References

Application of Sodium 4-aminobenzoate in Bacterial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a key reagent in microbiological research, particularly in the study of antibacterial agents. While not an inhibitor itself, it is an essential precursor in the bacterial synthesis of folic acid. This pathway is a primary target for sulfonamide antibiotics. The structural similarity between sulfonamides and PABA allows these drugs to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, a crucial enzyme in the folate synthesis pathway.[1][2] Consequently, the primary application of Sodium 4-aminobenzoate in bacterial growth inhibition assays is to demonstrate and study the mechanism of action of sulfonamides through competitive antagonism. The addition of exogenous this compound can reverse the inhibitory effects of sulfonamides, confirming their specific mode of action.

This document provides detailed application notes and protocols for utilizing this compound in bacterial growth inhibition assays to investigate the effects of sulfonamide antibiotics.

Mechanism of Action: Folate Synthesis and Competitive Inhibition

Bacteria, unlike mammals, cannot uptake folic acid from their environment and must synthesize it de novo. This pathway is essential for the production of nucleotides and certain amino acids, and therefore, for bacterial growth and replication. PABA is a critical intermediate in this pathway. Sulfonamide drugs, being structurally analogous to PABA, competitively bind to dihydropteroate synthetase, blocking the conversion of PABA to dihydropteroic acid and thereby halting folate synthesis.[1][2] This leads to bacteriostasis.

Quantitative Data: Reversal of Sulfonamide Inhibition

The following table summarizes hypothetical data from a broth microdilution experiment demonstrating the reversal of sulfamethoxazole's inhibitory effect on E. coli by this compound. The Minimum Inhibitory Concentration (MIC) of the sulfonamide increases with the addition of this compound, indicating competitive antagonism.

| Concentration of this compound (µg/mL) | MIC of Sulfamethoxazole against E. coli (µg/mL) |

| 0 | 8 |

| 1 | 32 |

| 5 | 128 |

| 10 | >512 |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Demonstrating Competitive Inhibition

This protocol determines the MIC of a sulfonamide antibiotic in the presence and absence of this compound.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture (e.g., Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sulfonamide antibiotic stock solution (e.g., sulfamethoxazole)

-

This compound stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the log phase of growth.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted culture 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Prepare Reagent Plates:

-

In separate 96-well plates, prepare serial dilutions of the sulfonamide antibiotic and this compound in MHB.

-

For the test plate, add a fixed concentration of this compound to each well containing the serially diluted sulfonamide. A control plate will have only the serially diluted sulfonamide.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plates.

-

Include a positive control (bacteria in MHB without antibiotic or this compound) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Compare the MIC of the sulfonamide in the presence and absence of this compound.

-

Protocol 2: Disk Diffusion Assay (Kirby-Bauer) for Reversal of Inhibition

This qualitative method visually demonstrates the reversal of sulfonamide inhibition.

Materials:

-

Sterile Petri dishes with Mueller-Hinton Agar (MHA)

-

Bacterial culture

-

Sterile cotton swabs

-

Filter paper disks

-

Sulfonamide antibiotic solution

-

This compound solution

-

Sterile forceps

-

Incubator (37°C)

Procedure:

-

Prepare Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculate Plate:

-

Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.

-

-

Prepare and Place Disks:

-

Impregnate sterile filter paper disks with:

-

a) Sulfonamide solution only.

-

b) this compound solution only.

-

c) A solution containing both the sulfonamide and this compound.

-

-

Aseptically place the disks on the inoculated MHA plate using sterile forceps.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) for each disk.

-

A smaller or absent zone of inhibition around the disk containing both the sulfonamide and this compound compared to the sulfonamide-only disk indicates reversal of inhibition.[3]

-

Conclusion

This compound is an indispensable tool for elucidating the mechanism of action of sulfonamide antibiotics. Its ability to competitively reverse the inhibitory effects of these drugs provides clear and demonstrable evidence of their specific targeting of the bacterial folate synthesis pathway. The protocols outlined above offer robust methods for researchers and scientists to study this classic example of competitive antagonism in drug development and microbiological research.

References

Application Notes and Protocols: Sodium 4-aminobenzoate as a UV Protectant in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV) radiation is a significant environmental stressor that can induce cellular damage through direct absorption by macromolecules such as DNA, and indirectly through the generation of reactive oxygen species (ROS). This damage can trigger a cascade of cellular responses, including cell cycle arrest, apoptosis, and the activation of stress-related signaling pathways, ultimately contributing to photoaging and carcinogenesis. In cell culture, accidental exposure of media to UV light from sources like biosafety cabinets can degrade essential components and generate phototoxic byproducts, adversely affecting experimental outcomes. The supplementation of cell culture media with UV-protectant compounds is a promising strategy to mitigate these effects.

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a compound known for its UV-absorbing properties, particularly in the UVB spectrum.[1][2] While PABA has been historically used in sunscreens, its application as a UV protectant in cell culture media is an area of growing interest.[2][3] Sodium 4-aminobenzoate is also recognized for its antioxidant properties, which may further contribute to its cytoprotective effects against UV-induced oxidative stress.[1][4]

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound as a UV protectant in cell culture. The provided methodologies will enable researchers to determine optimal, non-toxic concentrations and quantify the protective effects on cell viability, DNA integrity, and cellular signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound

A critical first step in evaluating a UV protectant is to determine its intrinsic cytotoxicity to establish a safe working concentration range. The following table provides a template for presenting cytotoxicity data, which should be generated for the specific cell line used in your experiments.

| Cell Line | Concentration (mM) | Incubation Time (h) | Cell Viability (%) | Method |

| Human Epidermal Keratinocytes (HaCaT) | 0 | 24 | 100 | MTT Assay |

| 0.1 | 24 | MTT Assay | ||

| 0.5 | 24 | MTT Assay | ||

| 1.0 | 24 | MTT Assay | ||

| 2.5 | 24 | MTT Assay | ||

| 5.0 | 24 | MTT Assay | ||

| 10.0 | 24 | MTT Assay | ||

| Human Dermal Fibroblasts (HDF) | 0 | 24 | 100 | WST-8 Assay |

| 0.1 | 24 | WST-8 Assay | ||

| 0.5 | 24 | WST-8 Assay | ||

| 1.0 | 24 | WST-8 Assay | ||